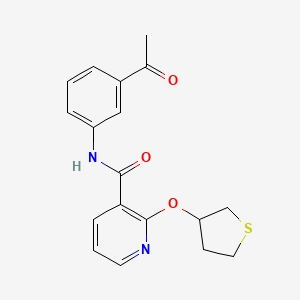
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, have been synthesized for the treatment of neurodegenerative diseases .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes pyridine a heterocyclic compound. It also contains a benzyl group (C6H5CH2-) with a fluorine atom attached .作用机制
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a potent and selective inhibitor of PTP1B. By inhibiting PTP1B, this compound enhances insulin and leptin signaling, leading to improved glucose metabolism and reduced body weight. This compound also has anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin sensitivity in preclinical models of type 2 diabetes and obesity. This compound has also been shown to reduce body weight and adiposity in these models. In addition, this compound has anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
实验室实验的优点和局限性
One advantage of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is its potency and selectivity for PTP1B. This makes it a valuable tool for studying the role of PTP1B in glucose metabolism and obesity. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity. Another area of interest is the development of new PTP1B inhibitors with improved potency, selectivity, and pharmacokinetic properties. Finally, there is interest in studying the long-term effects of this compound on glucose metabolism and body weight in preclinical models and humans.
合成方法
The synthesis of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 3-pyridinemethanol, which is then reacted with 4-fluorobenzyl bromide to form 4-fluorobenzyl-3-pyridinemethanol. This intermediate is then converted to the oxalamide by reacting it with oxalyl chloride and N,N-dimethylformamide. The final product is obtained by purifying the crude oxalamide using column chromatography.
科学研究应用
N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. This compound has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism and body weight.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKQKFJIUJQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

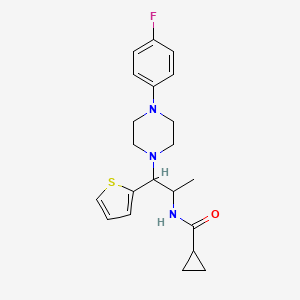
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)

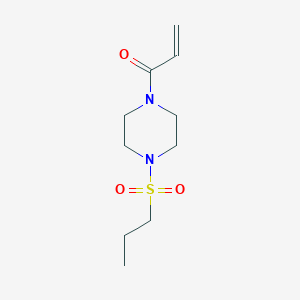
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
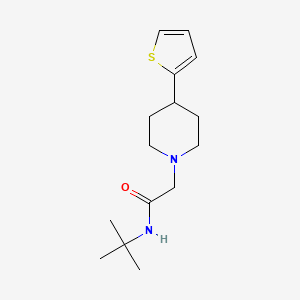
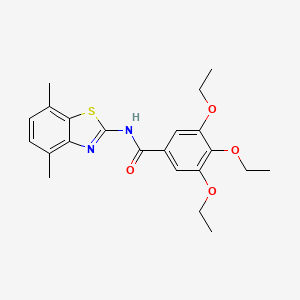
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)

![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)
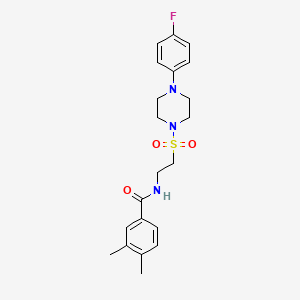
![1-Benzyl-4-[(4-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2950914.png)
